- Synthesis of useful functionalized prenyl derivatives in the E or Z configuration, Synlett, 1991, (11), 795-6
Cas no 931-23-7 (Hydroxybutenolide)
Hydroxybutenolide structure
Product Name:Hydroxybutenolide
CAS-Nr.:931-23-7
MF:C5H6O3
MW:114.099341869354
MDL:MFCD15145822
CID:752846
PubChem ID:5279300
Update Time:2025-06-10
Hydroxybutenolide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2(5H)-Furanone, 5-hydroxy-3-methyl-
- 2-hydroxy-4-methyl-2H-furan-5-one
- 5-Hydroxy-3-methyl-2(5H)-furanone (ACI)
- Crotonic acid, 4,4-dihydroxy-2-methyl-, γ-lactone (7CI)
- 2(5H)-Furanone, 3,5-dihydroxy-
- 2,5-Dihydro-5-hydroxy-3-methyl-2-oxofuran
- 4-Hydroxy-2-methylbut-2-en-4-olide
- 5-Hydroxy-3-methyl-2-butenolide
- 5-hydroxy-3-methyl-2,5-dihydrofuran-2-one
- 4-Hydroxy-2-methylbut-2-enolide
- DTXSID90415048
- H1747
- CS-0139161
- C77517
- 931-23-7
- 5-hydroxy-3-methyl-2(5H)-furanone
- SY219275
- EN300-320927
- MFCD15145822
- 5-hydroxy-3-methylfuran-2(5H)-one
- ghl.PD_Mitscher_leg0.903
- CHEBI:195253
- SCHEMBL7548600
- 5-Hydroxy-3-methyl-2(5H)-furanone; 2,5-Dihydro-5-hydroxy-3-methyl-2-oxofuran; 4-Hydroxy-2-methylbut-2-en-4-olide; 5-Hydroxy-3-methyl-2-butenolide; 4,4-Dihydroxy-2-methyl gamma-Lactone Crotonic Acid
- 5-HYDROXY-3-METHYL-5H-FURAN-2-ONE
- Hydroxybutenolide
-
- MDL: MFCD15145822
- Inchi: 1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,4,6H,1H3
- InChI-Schlüssel: HQIZYPQNJWENRT-UHFFFAOYSA-N
- Lächelt: O=C1C(C)=CC(O)O1
Berechnete Eigenschaften
- Genaue Masse: 114.031694049g/mol
- Monoisotopenmasse: 114.031694049g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 8
- Anzahl drehbarer Bindungen: 0
- Komplexität: 148
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topologische Polaroberfläche: 46.5Ų
Hydroxybutenolide Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | H830805-25mg |
Hydroxybutenolide |
931-23-7 | 25mg |
$ 115.00 | 2023-09-07 | ||
| TRC | H830805-50mg |
Hydroxybutenolide |
931-23-7 | 50mg |
$ 167.00 | 2023-09-07 | ||
| TRC | H830805-100mg |
Hydroxybutenolide |
931-23-7 | 100mg |
$ 305.00 | 2023-09-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1747-200MG |
Hydroxybutenolide |
931-23-7 | 95.0%(GC) | 200MG |
¥450.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1747-1G |
Hydroxybutenolide |
931-23-7 | 95.0%(GC) | 1G |
¥1450.0 | 2022-09-28 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1747-200MG |
5-Hydroxy-3-methyl-2(5H)-furanone |
931-23-7 | >95.0%(GC) | 200mg |
¥280.00 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1747-1G |
5-Hydroxy-3-methyl-2(5H)-furanone |
931-23-7 | >95.0%(GC) | 1g |
¥780.00 | 2024-04-15 | |
| eNovation Chemicals LLC | D918187-1g |
5-Hydroxy-3-methylfuran-2(5H)-one |
931-23-7 | 95% | 1g |
$590 | 2024-07-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H18400-1g |
5-Hydroxy-3-methylfuran-2(5H)-one |
931-23-7 | 98% | 1g |
¥636.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H18400-100mg |
5-Hydroxy-3-methylfuran-2(5H)-one |
931-23-7 | 98% | 100mg |
¥67.0 | 2024-07-19 |
Hydroxybutenolide Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol
1.2 Reagents: Formaldehyde
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
1.2 Reagents: Formaldehyde
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Ozone Solvents: Dichloromethane
1.2 Reagents: Triphenylphosphine
1.3 Reagents: (Carbethoxyethylidene)triphenylphosphorane
1.4 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water
1.2 Reagents: Triphenylphosphine
1.3 Reagents: (Carbethoxyethylidene)triphenylphosphorane
1.4 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water
Referenz
- 2,5-Dimethoxy-2,5-dihydrofuran: a convenient synthon for a novel mono-protected glyoxal; synthesis of 4-hydroxybutenolides, Tetrahedron Letters, 1990, 31(29), 4227-8
Herstellungsverfahren 3
Herstellungsverfahren 4
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid
Referenz
- Friedel-Crafts reactions of aromatic derivatives with 1,4-dioxo 2,3-ethylenic compounds. IV. Reactions of 5-hydroxy- or 5-chloro-3,5-dimethyl- or -4,5-dimethyl-2(5H)-furanones, Helvetica Chimica Acta, 1979, 62(5), 1614-21
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Catalysts: Acetic acid Solvents: Tetrahydrofuran , Water ; 26 h, 120 °C; cooled
Referenz
- A new expedient synthesis of 3-methyl-2(5H)-furanone, the common substructure in strigolactones, and its proposed biosynthesis, Synthesis, 2010, (19), 3271-3273
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 48 h, 100 °C
Referenz
- (PCy3)2Cl2Ru:CHPh- Catalyzed Kharasch additions. Application in a formal olefin carbonylation, Tetrahedron, 2004, 60(34), 7391-7396
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Amberlyst 15 Solvents: Water
Referenz
- A mild, efficient, and general method for the synthesis of trialkylsilyl (Z)-4-oxo-2-alkenoates and γ-hydroxybutenolides, Synlett, 1998, (1), 31-32
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water ; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Structural Requirements of Strigolactones for Hyphal Branching in AM Fungi, Plant and Cell Physiology, 2010, 51(7), 1104-1117
Herstellungsverfahren 10
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Ethanol , Water ; 4 h, rt → reflux
Referenz
- Methods for hydraulic enhancement of crops, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Acetic acid ; 4 h, rt → reflux
1.2 Solvents: Water ; rt → 90 °C; 45 min, 90 °C
1.2 Solvents: Water ; rt → 90 °C; 45 min, 90 °C
Referenz
- Strigolactone formulations and uses thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Herstellungsverfahren 14
Herstellungsverfahren 15
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Catalysts: Sulfuric acid Solvents: Water ; 12 h, 110 °C
Referenz
- Enantioselective Acetalization by Dynamic Kinetic Resolution for the Synthesis of γ-Alkoxybutenolides by Thiourea/Quaternary Ammonium Salt Catalysts: Application to Strigolactones, Angewandte Chemie, 2020, 59(32), 13479-13483
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid
Referenz
- Carotenoids and related compounds. XVIII. Synthesis of cis- and cis, cis-polyenes by reactions of the Wittig type, Journal of the Chemical Society [Section] C: Organic, 1968, (16), 1984-97
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; rt; rt → reflux; 16 h, reflux
Referenz
- Indole-3-carboxylate strigolactone analog compound capable of promoting germination of parasitic plant seed, and preparation method thereof based on indole-3-carboxylic acid, China, , ,
Herstellungsverfahren 19
Herstellungsverfahren 20
Hydroxybutenolide Raw materials
- 5-bromo-3-methyl-2(5H)-Furanone
- Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate
- Furan, 2,5-dihydro-2,5-dimethoxy-, (2R,5R)-rel-
- Methylmalonic Acid
- 2-Butenoic acid, 4-(dimethylhydrazono)-2-methyl-, methyl ester, (E,E)-
- Glyoxal
- Butanoic acid, 2,4,4-trichloro-2-methyl-, methyl ester
- Furan, 2,5-dihydro-2,5-dimethoxy-, (2R,5S)-rel-
- 2-Butenoic acid, 2-methyl-4-oxo-, methyl ester, (Z)- (9CI)
Hydroxybutenolide Preparation Products
Hydroxybutenolide Verwandte Literatur
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
931-23-7 (Hydroxybutenolide) Verwandte Produkte
- 625111-90-2(2(5H)-Furanone,5-(acetyloxy)-3,4-dimethyl-,(5S)-(9CI))
- 646504-94-1(2(5H)-Furanone,4-methyl-5-(2-propen-1-yloxy)-)
- 61343-46-2(2(5H)-Furanone, 5,5-dihydroxy-3-methyl-)
- 40834-42-2(5-hydroxy-4-methyl-2,5-dihydrofuran-2-one)
- 58089-88-6(4-methyl-2-propan-2-yloxy-2h-furan-5-one)
- 19957-74-5(2(5H)-Furanone,5-methoxy-3-methyl-)
- 104919-85-9(Dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate)
- 174655-89-1(2,5-dihydro-2-methoxy-5-oxo-3-Furancarboxaldehyde)
- 78920-13-5(5-ethoxy-4-methyl-2(5H)-Furanone)
- 78646-58-9(4-methyl-2-[(4-methyl-5-oxo-2h-furan-2-yl)oxy]-2h-furan-5-one)
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